molecular formula C6H13ClN2O B2574215 2-Cyclopropyl-2-methoxyethanimidamide hydrochloride CAS No. 1955540-94-9

2-Cyclopropyl-2-methoxyethanimidamide hydrochloride

Cat. No.: B2574215
CAS No.: 1955540-94-9
M. Wt: 164.63
InChI Key: BTMQEXCSPLQVIS-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-methoxyethanimidamide hydrochloride is a versatile chemical compound extensively used in scientific research. Its unique properties make it ideal for investigating various biological processes and developing innovative pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-methoxyethanimidamide hydrochloride typically involves the reaction of cyclopropylamine with methoxyacetyl chloride, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Temperature: The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.

    Solvent: Common solvents used include dichloromethane or tetrahydrofuran.

    Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-methoxyethanimidamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted ethanimidamides.

Scientific Research Applications

2-Cyclopropyl-2-methoxyethanimidamide hydrochloride is widely used in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential effects on biological pathways and processes.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-methoxyethanimidamide hydrochloride involves its interaction with specific molecular targets, leading to modulation of biological pathways. The compound may act on enzymes or receptors, altering their activity and resulting in various physiological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-2-methoxyethanamine
  • 2-Cyclopropyl-2-methoxyethanamide
  • 2-Cyclopropyl-2-methoxyethanone

Uniqueness

2-Cyclopropyl-2-methoxyethanimidamide hydrochloride stands out due to its unique combination of a cyclopropyl group and a methoxyethanimidamide moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-cyclopropyl-2-methoxyethanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-9-5(6(7)8)4-2-3-4;/h4-5H,2-3H2,1H3,(H3,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMQEXCSPLQVIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1CC1)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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